molecular formula C13H15O2D3 B602648 (R)-Ibuprofen-d3 CAS No. 121702-86-1

(R)-Ibuprofen-d3

Katalognummer: B602648
CAS-Nummer: 121702-86-1
Molekulargewicht: 209.31
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-Ibuprofen-d3 is a deuterated form of ®-Ibuprofen, a nonsteroidal anti-inflammatory drug (NSAID) commonly used for its analgesic and anti-inflammatory properties. The deuterium atoms in ®-Ibuprofen-d3 replace the hydrogen atoms, which can provide insights into the metabolic pathways and pharmacokinetics of the drug.

Wissenschaftliche Forschungsanwendungen

®-Ibuprofen-d3 is widely used in scientific research for various applications:

    Chemistry: Used as a tracer in studies of reaction mechanisms and metabolic pathways.

    Biology: Helps in understanding the biological effects and metabolism of ibuprofen.

    Medicine: Used in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of ibuprofen.

    Industry: Employed in the development of new formulations and drug delivery systems.

Wirkmechanismus

Target of Action

The primary targets of ®-Ibuprofen-d3 are the enzymes cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation, pain, and fever responses in the body .

Mode of Action

®-Ibuprofen-d3 interacts with its targets, COX-1 and COX-2, by inhibiting their activity . This inhibition results in a decrease in the production of prostaglandins . The ®-Ibuprofen-d3 enantiomer is metabolized to the (S)-Ibuprofen, which is the active form that inhibits COX-1 and COX-2 .

Biochemical Pathways

The action of ®-Ibuprofen-d3 affects the arachidonic acid pathway . By inhibiting COX-1 and COX-2, it prevents the conversion of arachidonic acid to prostaglandin H2, a precursor for other prostaglandins and thromboxanes . These molecules are involved in inflammation, pain, and fever responses .

Pharmacokinetics

The pharmacokinetics of ®-Ibuprofen-d3 involves its absorption, distribution, metabolism, and excretion (ADME). After oral administration, it is rapidly absorbed. It is widely distributed in the body and can cross the blood-brain barrier. The ®-Ibuprofen-d3 is metabolized in the liver to the active (S)-Ibuprofen . It is then further metabolized and excreted in the urine. The bioavailability of ®-Ibuprofen-d3 can be influenced by factors such as food intake and gastric pH.

Result of Action

The molecular and cellular effects of ®-Ibuprofen-d3’s action include a reduction in the production of prostaglandins, leading to decreased inflammation, pain, and fever . At the cellular level, this can result in reduced leukocyte migration and decreased activity of inflammatory cells .

Safety and Hazards

Ibuprofen is generally safe for use at recommended doses but can cause side effects such as gastrointestinal discomfort, nausea, and diarrhea. In rare cases, it can cause more serious side effects like gastrointestinal bleeding, cardiovascular events, and kidney damage .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-Ibuprofen-d3 typically involves the incorporation of deuterium atoms into the ibuprofen molecule. One common method is the catalytic hydrogenation of ®-Ibuprofen using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction conditions often include a solvent like ethanol or methanol and are carried out under controlled temperature and pressure to ensure the selective incorporation of deuterium atoms.

Industrial Production Methods

Industrial production of ®-Ibuprofen-d3 follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient and consistent deuterium incorporation. Quality control measures are implemented to ensure the purity and isotopic enrichment of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

®-Ibuprofen-d3 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Halogenation and other substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (S)-Ibuprofen: The enantiomer of ®-Ibuprofen, which is more potent in inhibiting COX enzymes.

    Deuterated NSAIDs: Other deuterated nonsteroidal anti-inflammatory drugs used for similar research purposes.

Uniqueness

®-Ibuprofen-d3 is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. The deuterium atoms can alter the metabolic stability and pharmacokinetics of the compound, making it a valuable tool for studying drug metabolism and interactions.

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for (R)-Ibuprofen-d3 involves the conversion of a starting material, (R)-2-phenylpropionic acid, into (R)-Ibuprofen-d3 through a series of chemical reactions.", "Starting Materials": [ "(R)-2-phenylpropionic acid", "Sodium hydroxide (NaOH)", "Methanol (CH3OH)", "Hydrochloric acid (HCl)", "Deuterium oxide (D2O)", "Sodium borodeuteride (NaBD4)", "Methanesulfonyl chloride (CH3SO2Cl)", "Triethylamine (NEt3)", "Dimethylformamide (DMF)" ], "Reaction": [ "Step 1: (R)-2-phenylpropionic acid is reacted with methanesulfonyl chloride and triethylamine in DMF to form (R)-2-phenylpropionyl chloride.", "Step 2: (R)-2-phenylpropionyl chloride is reduced with sodium borodeuteride in methanol to form (R)-2-phenylpropionic acid-d3.", "Step 3: (R)-2-phenylpropionic acid-d3 is reacted with thionyl chloride and dimethylformamide to form (R)-2-phenylpropionyl chloride-d3.", "Step 4: (R)-2-phenylpropionyl chloride-d3 is reacted with sodium hydroxide in D2O to form (R)-Ibuprofen-d3.", "Step 5: (R)-Ibuprofen-d3 is purified and isolated through recrystallization." ] }

CAS-Nummer

121702-86-1

Molekularformel

C13H15O2D3

Molekulargewicht

209.31

Aussehen

White Low Melting Solid

melting_point

50-52°C

Reinheit

> 95%

Menge

Milligrams-Grams

Verwandte CAS-Nummern

51146-57-7 (unlabelled)

Synonyme

(R)-(-)-Ibuprofen-d3;  (αR)-α-(Methyl-d3)-4-(2-methylpropyl)benzeneacetic Acid;  (-)-Ibuprofen-d3;  (R)-2-(4-Isobutylphenyl)propanoic Acid-d3;  R-(-)-p-Isobutylhydratropic Acid-d3

Tag

Ibuprofen Impurities

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.